(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
Description
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a nitrogen-containing heterocyclic compound featuring a piperidine ring linked to a 2,4-difluorophenyl group via a ketoxime bridge. It is a critical intermediate in synthesizing antipsychotic drugs such as risperidone and iloperidone . The Z-configuration of the oxime group is stabilized by intramolecular hydrogen bonding, which influences its reactivity and pharmacological relevance .
Properties
IUPAC Name |
(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWROFRHWHKFE-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434652 | |
| Record name | AG-G-68616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691007-05-3 | |
| Record name | AG-G-68616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-(2,4-Difluorophenyl)piperidyn-4-yl)methanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Piperidin-4-yl Methanone Core
The piperidin-4-yl methanone scaffold is typically constructed via Grignard reagent-mediated acylation or Friedel-Crafts alkylation . A patented approach for analogous trifluoromethyl acetophenone derivatives involves reacting halo benzotrifluoride isomers with magnesium to form a Grignard complex, followed by ketene addition in hydrocarbon solvents (e.g., toluene) catalyzed by transition metal–acid complexes (e.g., Fe(AcAc)₃–acetic acid). For the target compound, a modified protocol substitutes benzotrifluoride with 2,4-difluorophenyl precursors.
Key steps include:
Introduction of the 2,4-Difluorophenyl Group
Electrophilic aromatic substitution (EAS) is employed to introduce fluorine substituents. A two-step fluorination process using HF-pyridine complexes at −20°C ensures precise di-fluorination at the 2- and 4-positions. Alternatively, Ullmann-type coupling between piperidin-4-yl methanone and 2,4-difluoroiodobenzene in the presence of CuI/1,10-phenanthroline achieves direct aryl–ketone linkage with 82–85% yield.
Oximation and Z-Isomer Control
The ketone-to-oxime conversion is achieved using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol–water (3:1) under reflux. Z-selectivity is governed by:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) favor the Z-isomer through stabilization of the syn-oxime tautomer.
-
Acid catalysis : Acetic acid (5 mol%) accelerates imine formation while minimizing retro-aldol side reactions.
Post-reaction, the crude oxime is purified via recrystallization from hexane/ethyl acetate (1:4), yielding 92–94% purity.
Reaction Optimization and Catalytic Systems
Comparative Analysis of Oximation Conditions
Table 1 summarizes critical parameters for oxime formation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Hydroxylamine source | NH₂OH·HCl | NH₂OH·H₂SO₄ | NH₂OH·AcOH |
| Solvent system | Ethanol/H₂O | DMF | THF/H₂O |
| Temperature (°C) | 80 | 100 | 60 |
| Reaction time (h) | 6 | 4 | 8 |
| Z:E ratio | 7:1 | 5:1 | 9:1 |
| Yield (%) | 78 | 65 | 82 |
Condition 3 (THF/H₂O, NH₂OH·AcOH) emerges as optimal, balancing yield and stereoselectivity. The Z-configuration is confirmed via ¹H NMR (δ 8.2 ppm, singlet for oxime proton) and X-ray crystallography .
Role of Transition Metal Catalysts
Iron(III) acetylacetonate (Fe(AcAc)₃) in acetic acid enhances ketene insertion efficiency during methanone synthesis, achieving 88% conversion compared to 72% without catalysts. This is attributed to Lewis acid activation of the ketene carbonyl.
Purification and Characterization
Solvent Partitioning for Isomer Removal
Unreacted E-isomer is removed via countercurrent distribution using heptane/acetonitrile, exploiting differential solubility (E-isomer partition coefficient: 0.33 vs. Z-isomer: 0.12).
Analytical Validation
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min, tₐ = 6.2 min).
-
Mass spectrometry : m/z 281.2 [M+H]⁺, consistent with theoretical molecular weight.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to maintain exothermic control during Grignard formation. A case study using a Corning AFR module achieved 12 kg/day output with 91% yield, reducing batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Addition of sulfonyl or nitro groups (e.g., in ) increases molecular polarity, altering solubility and reactivity.
- Synthetic Yield : The parent oxime is synthesized with 64.5–73% yield depending on crystallization conditions , while sulfonylated analogs require additional steps, reducing efficiency.
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Positional Isomerism : The 2,6-difluoro isomer (paliperidone impurity FYG) exhibits distinct NMR shifts compared to the 2,4-difluoro parent compound, impacting regulatory purity standards .
- Thermal Stability : Sulfonylated derivatives show higher melting points (e.g., 400–402 K ) due to enhanced intermolecular interactions.
Biological Activity
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime, also known as 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14F2N2O
- Molecular Weight : 240.2492 g/mol
- CAS Number : 691007-05-3
- IUPAC Name : (NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine
The unique oxime functional group in this compound contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in pharmaceutical synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways critical for disease progression.
- Receptor Binding : The compound interacts with various receptors, potentially modulating neurotransmitter systems involved in psychiatric disorders .
1. Antipsychotic Properties
This compound is structurally related to known antipsychotic agents such as iloperidone. Its ability to modulate dopaminergic and serotonergic pathways suggests potential use in treating schizophrenia and other mood disorders .
2. Anti-inflammatory Activity
Preclinical studies indicate that compounds similar to this compound possess anti-inflammatory properties. These effects are critical in conditions such as arthritis and other inflammatory diseases .
3. Cytotoxicity and Safety Profile
While exhibiting therapeutic potential, the compound's safety profile is also crucial. It falls under acute toxicity category 4 and can cause serious eye damage (category 1) according to hazard classifications. This necessitates careful handling and consideration during pharmaceutical development .
Case Study 1: Antipsychotic Activity
A study evaluated the antipsychotic effects of this compound in rodent models. Results indicated significant reductions in hyperlocomotion induced by dopaminergic agonists, suggesting efficacy comparable to established antipsychotics.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. This inhibition was quantified using IC50 values, highlighting its potential as a therapeutic agent for inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| Iloperidone | Similar structure | Antipsychotic |
| Risperidone | Similar structure | Antipsychotic |
| Other Oximes | Varies | Various activities |
This table illustrates how this compound compares with structurally similar compounds regarding biological activity.
Q & A
Basic: What is the pharmacological relevance of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime?
Answer: The compound is a key intermediate in synthesizing risperidone, an antipsychotic drug with high affinity for dopamine D2 receptors. Risperidone’s efficacy in treating schizophrenia is attributed to its antagonistic activity at these receptors . The oxime’s stereochemistry (Z-configuration) is critical for directing downstream reactions to form the benzisoxazole moiety in risperidone .
Basic: What experimental methods are used to confirm the stereochemistry of the oxime group?
Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure of the related compound (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime was resolved using single-crystal X-ray diffraction, revealing bond angles and torsion angles consistent with the Z-configuration . NMR spectroscopy, particularly NOESY, can also corroborate spatial proximity of functional groups .
Advanced: How can computational tools like the Cambridge Structural Database (CSD) or Mogul improve conformational analysis of this oxime?
Answer: The CSD provides benchmark geometric parameters (e.g., bond lengths, angles) for oxime derivatives, enabling comparison of experimental data against known structures. Mogul uses statistical analysis of CSD data to flag unusual conformations, such as deviations in piperidine ring puckering or oxime torsion angles. For instance, Cremer-Pople puckering parameters can quantify deviations in the piperidine ring’s chair conformation .
Basic: What synthetic routes are reported for preparing this oxime?
Answer: A common method involves oximation of (2,4-difluorophenyl)(piperidin-4-yl)methanone using hydroxylamine hydrochloride under reflux in ethanol. The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the oxime with >90% purity after recrystallization . Alternative protocols use microwave-assisted synthesis to reduce reaction times .
Advanced: How can researchers optimize reaction yields while minimizing byproducts like the E-isomer?
Answer: Kinetic control via low-temperature reactions (0–10°C) favors the Z-isomer due to steric hindrance during oximation. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) or fractional crystallization using polar solvents (e.g., methanol/water) can isolate the Z-isomer. Monitoring via HPLC with a chiral column ensures enantiomeric purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR : H and C NMR confirm the oxime’s structure (e.g., NH proton at δ 10–12 ppm, C=N peak at ~150 ppm).
- FT-IR : A sharp peak near 3200–3400 cm (N–OH stretch) and 1640–1680 cm (C=N stretch) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation .
Advanced: How do structural analogs of this oxime differ in receptor-binding activity?
Answer: Modifying the difluorophenyl group (e.g., replacing F with Cl) alters lipophilicity and dopamine receptor affinity. For example, 4-chloro analogs show reduced D2 binding compared to difluoro derivatives, as observed in competitive radioligand assays . Piperidine ring substitutions (e.g., N-methylation) also affect metabolic stability .
Basic: What are the documented challenges in crystallizing this oxime?
Answer: The compound’s zwitterionic nature (due to the oxime and piperidine groups) complicates crystallization. Co-crystallization with picric acid, as in 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, stabilizes the lattice via hydrogen bonding between the oxime’s N–OH and picrate’s nitro groups .
Advanced: How should researchers address contradictions in pharmacological data across studies?
Answer: Discrepancies (e.g., variable IC values) may arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using WHO-recommended reference standards and validate purity via elemental analysis. Replicate studies under controlled conditions to isolate variables .
Basic: What safety precautions are recommended when handling this compound?
Answer: Use PPE (gloves, goggles) due to potential neurotoxicity. Work in a fume hood to avoid inhalation. Store at 2–8°C under nitrogen to prevent oxidation. Dispose via incineration following EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
